![molecular formula C21H19N5O3 B2413773 3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide CAS No. 899966-50-8](/img/structure/B2413773.png)
3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications
Antagonistic Properties on Human A3 Adenosine Receptor
This compound is part of a class of pyrazolo[4,3-d]pyrimidine derivatives that have been identified as potent and selective antagonists for the human A3 adenosine receptor (AR). Structural refinement of these derivatives has been aimed at improving receptor-ligand recognition, with certain derivatives exhibiting high affinity and selectivity towards the hA3 AR. The research underscores the potential of these compounds in therapeutic applications targeting the A3 adenosine receptor, which is of interest in conditions such as inflammatory diseases and cancer (Squarcialupi et al., 2016).
HPLC Determination in Anticonvulsant Agent Development
Another study focuses on a related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, reported as a promising new anticonvulsant drug candidate named “Epimidin”. It details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining related substances in this potential pharmaceutical ingredient, highlighting the importance of precise analytical techniques in the development of new medications (Severina et al., 2021).
Antimicrobial and Anti-inflammatory Activities
Research on pyrimidine derivatives, including structures similar to the compound , has demonstrated moderate antimicrobial activities. This suggests a potential application of these compounds in developing new antimicrobial agents (Farag et al., 2009). Additionally, novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and anti-cancer activities, showcasing the compound's relevance in the search for new therapeutic agents (Kaping et al., 2016).
Cytotoxic Activities
Certain derivatives incorporating the pyrimidine ring have shown cytotoxic activities against cancer cell lines, indicating the potential utility of these compounds in cancer therapy. The synthesis and biological evaluation of these derivatives are crucial steps in the development of new anticancer drugs (Al-Sanea et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins involved in neuroprotection and anti-inflammatory pathways .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells .
Biochemical Pathways
The compound 3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide may affect several biochemical pathways. The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway has been observed in related compounds . These pathways play a crucial role in neuroprotection and anti-inflammatory responses.
Pharmacokinetics
Similar compounds have been noted for their lipophilicity, which allows them to diffuse easily into cells .
Result of Action
Related compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-29-17-10-7-15(8-11-17)9-12-19(27)24-25-14-22-20-18(21(25)28)13-23-26(20)16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWZKYLGRAEWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide |
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